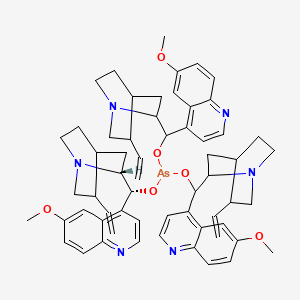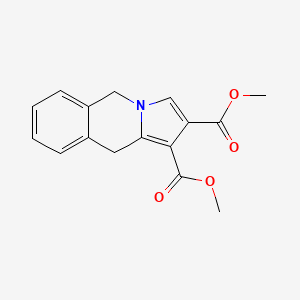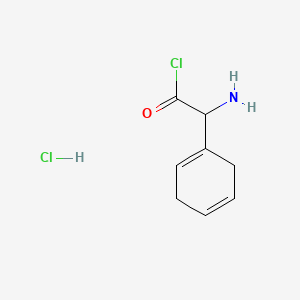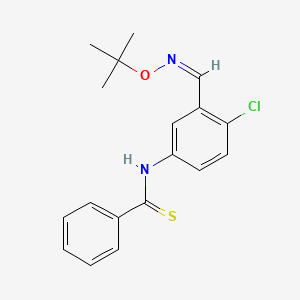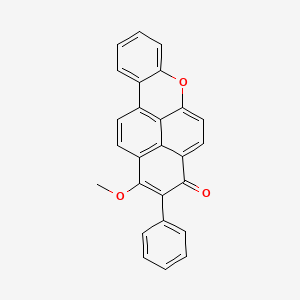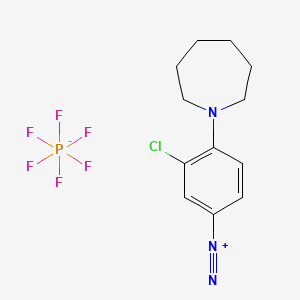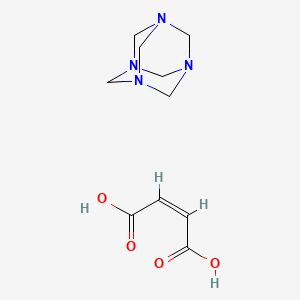
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate is a heterocyclic organic compound with a cage-like structure. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate can be synthesized through the reaction of formaldehyde and ammonia under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for certain materials
Wirkmechanismus
The mechanism of action of 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. The compound’s cage-like structure allows it to encapsulate small molecules, making it useful in drug delivery and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylenetetramine: Similar cage-like structure, used in similar applications but with different reactivity.
Methenamine: Used as a urinary antiseptic, shares structural similarities but differs in its biological activity.
Urotropine: Another compound with a similar structure, used in the production of resins and as a stabilizer
Uniqueness
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate is unique due to its specific maleate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high stability and solubility .
Eigenschaften
CAS-Nummer |
58713-24-9 |
|---|---|
Molekularformel |
C10H16N4O4 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C4H4O4/c1-7-2-9-4-8(1)5-10(3-7)6-9;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
YQDZXFXPCUGZCE-BTJKTKAUSA-N |
Isomerische SMILES |
C1N2CN3CN1CN(C2)C3.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1N2CN3CN1CN(C2)C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


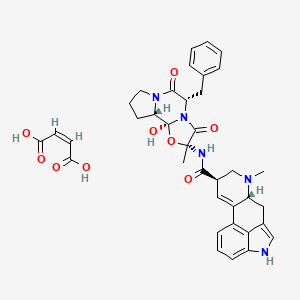

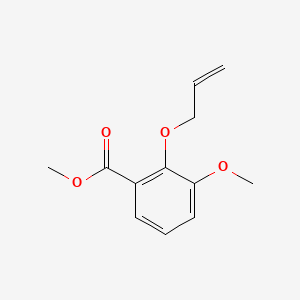
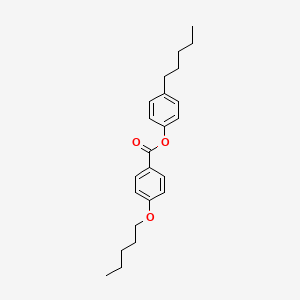
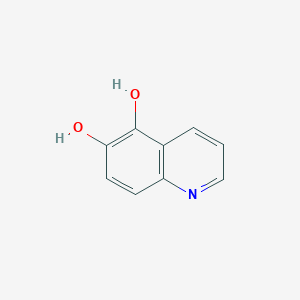
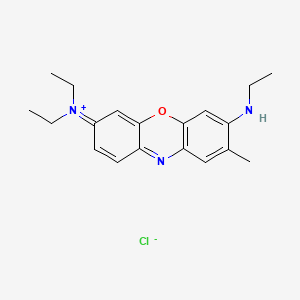
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
